molecular formula C22H19F3N4O3 B6546013 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946232-22-0

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B6546013
CAS RN: 946232-22-0
M. Wt: 444.4 g/mol
InChI Key: MEWYRUZHEZIOPI-UHFFFAOYSA-N
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Description

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C22H19F3N4O3 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is 444.14092497 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Specifically, a series of novel indole derivatives containing a double 1,3,4-oxadiazole moiety were synthesized and evaluated for their antibacterial activities in vitro. These derivatives demonstrated excellent efficacy against the rice bacterial pathogen Xanthomonas oryzae (Xoo). For instance, compounds 7d, 7h, 7i, 7j, 7k, 7l, and 7m exhibited half-maximal effective concentration (EC50) values better than that of the commercial product bismerthiazol (BMT) . These findings suggest that this compound could be a promising candidate for the development of new agricultural bactericides against pathogenic bacteria.

Antitubercular Activity

While not directly related to tuberculosis, similar indole derivatives have shown potential in combating mycobacterial infections. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity . Although not the same compound, this highlights the broader relevance of indole-based structures in addressing infectious diseases.

Antimicrobial Properties

Imidazole-containing compounds, such as (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic derivatives, have been synthesized and evaluated for their antimicrobial potential. These compounds were tested against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Although not directly related to the specific compound , this information underscores the broader relevance of imidazole-containing structures in antimicrobial research.

Mechanism of Action

Target of Action

The compound’s primary targets appear to be related to the indole and 1,3,4-oxadiazole moieties present in its structure . Indole derivatives have been found to bind with high affinity to multiple receptors, contributing to a variety of biological activities . Similarly, 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors, suggesting a potential role in the treatment of neurodegenerative disorders .

Mode of Action

The compound’s interaction with its targets likely involves binding to the active sites of the target proteins. For instance, 1,3,4-oxadiazole derivatives have been shown to interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can inhibit the activity of the enzyme, leading to an increase in acetylcholine levels.

Biochemical Pathways

The affected pathways are likely related to the compound’s targets. In the case of acetylcholinesterase inhibition, the cholinergic pathway would be affected. This pathway is crucial for cognitive functions, and its disruption is associated with neurodegenerative disorders like Alzheimer’s disease . The compound’s indole moiety may also affect various other pathways due to its broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an acetylcholinesterase inhibitor, it could lead to increased acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease .

properties

IUPAC Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-2-5-20-27-28-21(31-20)18-12-14-6-3-4-7-17(14)29(18)13-19(30)26-15-8-10-16(11-9-15)32-22(23,24)25/h3-4,6-12H,2,5,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWYRUZHEZIOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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